2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit a wide range of bioactivities for potential pharmaceutical and agrochemical applications .
Mode of Action
It is known that the introduction of substituents into positions 2 and 7 of the ring structure can lead to a diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Similar compounds have been shown to have an impact on various biochemical pathways, influencing a wide range of bioactivities .
Result of Action
Similar compounds have been shown to be a source for new selective anticancer agents .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the [4+2] cycloaddition reaction of diazo compounds with CH-active two-carbon synthons . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like sodium methoxide (MeONa) to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones under oxidative conditions.
Substitution: Replacement of functional groups on the triazine ring with other substituents.
Common Reagents and Conditions
Alkylation: Reagents such as allyl bromide and bromoethane are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include alkylated derivatives, sulfoxides, sulfones, and substituted triazines .
Scientific Research Applications
2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the design of biologically active molecules with potential antiviral, anticancer, and antimicrobial properties.
Chemical Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Materials Science: It is explored for its potential use in the development of advanced materials such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7(3H)-ones: These compounds share a similar triazine core and exhibit comparable biological activities.
Functionalized Triazines and Tetrazines: These compounds have diverse applications in medicinal chemistry and materials science.
Uniqueness
2-((2-methoxyethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethylsulfanyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-3-4-9-12-10(17-6-5-16-2)13-11(15)14(9)7-8/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFSQQJHXYMNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCCOC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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